molecular formula C17H16N2O5 B2747439 N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide CAS No. 706770-07-2

N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide

Cat. No. B2747439
CAS RN: 706770-07-2
M. Wt: 328.324
InChI Key: NACCPDLDCNAJPZ-UHFFFAOYSA-N
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Description

Compounds with the 1,3-benzodioxol-5-ylmethyl structure are often found in bioactive molecules, including some pharmaceuticals . They are classified as benzene derivatives and heterocyclic compounds containing the methylenedioxy functional group .


Molecular Structure Analysis

The molecular structure of compounds with a 1,3-benzodioxol-5-ylmethyl group involves a benzene ring fused with a 1,3-dioxole ring . The exact structure of “N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide” would depend on the specific arrangement of the atoms and functional groups in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide” would depend on its specific molecular structure. For compounds with a 1,3-benzodioxole structure, they are typically colorless liquids .

Mechanism of Action

MDMAI works by binding to serotonin receptors in the brain. This leads to an increase in the release of serotonin, a neurotransmitter that is involved in regulating mood, appetite, and sleep. The increased release of serotonin is thought to be responsible for the euphoric and empathogenic effects of MDMAI.
Biochemical and Physiological Effects
MDMAI has been found to have a number of biochemical and physiological effects on the body. These include an increase in heart rate and blood pressure, as well as an increase in body temperature. It has also been found to increase the release of dopamine and norepinephrine, two neurotransmitters that are involved in regulating mood and arousal.

Advantages and Limitations for Lab Experiments

MDMAI has a number of advantages as a tool for scientific research. It is relatively easy to synthesize and has a unique mechanism of action that differs from other psychoactive drugs. This makes it a valuable tool for studying the neurochemical basis of drug addiction and related disorders.
However, there are also some limitations to the use of MDMAI in lab experiments. It is a psychoactive drug and can have unpredictable effects on the behavior of test subjects. It also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of potential future directions for research on MDMAI. One area of interest is the development of new psychoactive drugs that are based on the structure of MDMAI. Another area of interest is the study of the long-term effects of MDMAI on the brain and behavior. Finally, researchers are also interested in exploring the potential therapeutic applications of MDMAI for the treatment of various psychiatric disorders.

Synthesis Methods

MDMAI can be synthesized using a variety of methods. One common method involves the reaction of 3,4-methylenedioxyphenylacetone with N-methylhydroxylamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with oxalic acid to yield MDMAI.

Scientific Research Applications

MDMAI has been used extensively in scientific research to study the effects of psychoactive drugs on the brain. It has been found to have a unique mechanism of action that differs from other psychoactive drugs such as MDMA. This makes it a valuable tool for researchers studying the neurochemical basis of drug addiction and other related disorders.

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-22-13-4-2-3-11(7-13)9-18-16(20)17(21)19-12-5-6-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACCPDLDCNAJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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